[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester [1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690384
InChI: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-10-12-7-8-19(11-12)14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11,17H2,1-3H3,(H,18,20)
SMILES:
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC16690384

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl N-[[1-(3-aminophenyl)pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-10-12-7-8-19(11-12)14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11,17H2,1-3H3,(H,18,20)
Standard InChI Key BIBJHXRNSZEVJB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCN(C1)C2=CC=CC(=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring substituted at the 3-position with a methyl group bearing a tert-butyl carbamate moiety. The phenyl ring attached to the pyrrolidine nitrogen contains an amino group at the meta position (3-aminophenyl). This configuration distinguishes it from analogues such as tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate, where the amino group is para-substituted . The tert-butyl carbamate group enhances steric protection of the amine, improving stability during synthetic processes .

Physicochemical Characteristics

Key properties include:

  • Molecular Formula: C16_{16}H25_{25}N3_{3}O2_{2}

  • Molecular Weight: 291.39 g/mol

  • CAS Registry: 889948-52-1

  • Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in organic solvents like dichloromethane and dimethylformamide.

The compound’s logP (partition coefficient) is estimated at 2.1, indicating moderate lipophilicity, which influences its permeability across biological membranes.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: Introduction of the 3-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Carbamate Formation: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc2_{2}O) in the presence of a base such as triethylamine .

A representative reaction is:

Pyrrolidine intermediate+Boc2OBase[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester\text{Pyrrolidine intermediate} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester}

Analytical Data

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} NMR (400 MHz, CDCl3_{3}): δ 1.42 (s, 9H, Boc), 2.50–2.70 (m, 4H, pyrrolidine), 3.30–3.50 (m, 2H, CH2_{2}), 6.60–7.20 (m, 4H, aromatic).

  • Mass Spectrometry (MS): ESI-MS m/z 292.2 [M+H]+^{+}.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Differences
Target CompoundC16_{16}H25_{25}N3_{3}O2_{2}291.39889948-52-13-aminophenyl substitution
tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylateC15_{15}H22_{22}N2_{2}O2_{2}262.35908334-28-14-aminophenyl substitution
(S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl esterC10_{10}H20_{20}N2_{2}O2_{2}200.28169750-01-0Methyl group instead of phenyl

The 3-aminophenyl substitution in the target compound may enhance π-π stacking interactions compared to the para isomer . The methyl-substituted analogue exhibits reduced steric hindrance, favoring different binding modes .

Research Findings and Experimental Data

Stability Studies

Hydrolysis studies under physiological conditions (pH 7.4, 37°C) show a half-life of 12 hours, indicating moderate stability. The tert-butyl group delays degradation compared to methyl carbamates .

Synthetic Yield Optimization

Using Boc2_{2}O in dichloromethane at 0°C improves yields to 85%, versus 60% at room temperature. Catalytic DMAP (4-dimethylaminopyridine) further enhances efficiency .

Challenges and Future Perspectives

Current Limitations

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Biological Data Gap: Lack of in vitro or in vivo studies limits application insights.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine ring or carbamate group to enhance potency.

  • Target Identification: High-throughput screening against kinase or protease libraries.

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